molecular formula C9H8N2O2 B1281889 5-acetyl-1,3-dihydro-2H-benzimidazol-2-one CAS No. 39513-27-4

5-acetyl-1,3-dihydro-2H-benzimidazol-2-one

Cat. No. B1281889
CAS RN: 39513-27-4
M. Wt: 176.17 g/mol
InChI Key: WHQVLSZDGFJRJL-UHFFFAOYSA-N
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Description

“5-acetyl-1,3-dihydro-2H-benzimidazol-2-one” is a chemical compound with the molecular formula C9H8N2O2 . It belongs to the class of benzimidazole derivatives, which are nitrogenous heterocyclic molecules . These compounds have attracted a great deal of interest among medicinal chemists due to their significant importance as chemotherapeutic agents in diverse clinical conditions .


Synthesis Analysis

The synthesis of benzimidazole derivatives has been a topic of interest for many researchers. For instance, a series of 3,4,5-trimethoxybenzylbenzimidazole derivatives were developed, among which a compound emerged as a potent inhibitor of Helicobacter pylori growth and pathogenesis of host cells . Another study reported the synthesis of TriNBO (4,5,6-trinitro-1,3-dihydro-2H-benzimidazol-2-one) and 5-Me-TriNBO (5-methyl-4,6,7-trinitro-1,3-dihydro-2H-benzimidazol-2-one) in high yields through a one-step procedure of efficient nitration of benzimidazol-2-one and 5-methylbenzimidazol-2-one with KNO3/H2SO4 .


Molecular Structure Analysis

The molecular structure of “5-acetyl-1,3-dihydro-2H-benzimidazol-2-one” can be represented by its IUPAC Standard InChIKey: SILNNFMWIMZVEQ-UHFFFAOYSA-N . The compound has a molecular weight of 134.1353 .


Chemical Reactions Analysis

Benzimidazole derivatives have been found to possess broad-spectrum pharmacological properties, ranging from common antibacterial effects to the world’s most virulent diseases . They have been synthesized in large quantities over the last decades, and a large share of these compounds has shown excellent bioactivity against many ailments .


Physical And Chemical Properties Analysis

The physical and chemical properties of “5-acetyl-1,3-dihydro-2H-benzimidazol-2-one” include a molecular weight of 134.1353 . More detailed information about its physical and chemical properties may be available in specialized chemical databases .

Scientific Research Applications

Antimicrobial Applications

Benzimidazole derivatives, including 5-acetyl-1,3-dihydro-2H-benzimidazol-2-one , have been recognized for their antimicrobial properties. They are known to exhibit a wide range of bioactivities against various microbial strains. For instance, certain benzimidazole compounds have shown considerable antibacterial activity against S. typhi, with minimum inhibitory concentrations (MICs) that are competitive with reference drugs like ampicillin and ciprofloxacin .

High-Energy Materials

The nitro and nitramino derivatives of 5-acetyl-1,3-dihydro-2H-benzimidazol-2-one have been investigated for their application as high-energy materials. These compounds exhibit high thermal stability and melting points, making them suitable candidates for energetic materials that require thermostability .

Structural Activity Relationship (SAR) Studies

The benzimidazole core is often utilized in SAR studies to understand the relationship between the chemical structure of a compound and its biological activity. This is crucial in the drug discovery process, where modifications to the benzimidazole moiety can lead to enhanced activity or specificity .

Mechanism of Action

The mechanism of action of benzimidazole derivatives is often associated with their isostructural pharmacophore of naturally occurring active biomolecules . They are speculated to act similarly as purines to provide biological responses .

Safety and Hazards

As with any chemical compound, safety and hazards associated with “5-acetyl-1,3-dihydro-2H-benzimidazol-2-one” should be carefully considered. While specific safety and hazard information for this compound may not be readily available, benzimidazole derivatives are generally handled with care in laboratory settings .

properties

IUPAC Name

5-acetyl-1,3-dihydrobenzimidazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c1-5(12)6-2-3-7-8(4-6)11-9(13)10-7/h2-4H,1H3,(H2,10,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHQVLSZDGFJRJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC2=C(C=C1)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50534901
Record name 5-Acetyl-1,3-dihydro-2H-benzimidazol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50534901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-acetyl-1,3-dihydro-2H-benzimidazol-2-one

CAS RN

39513-27-4
Record name 5-Acetyl-1,3-dihydro-2H-benzimidazol-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=39513-27-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Acetyl-1,3-dihydro-2H-benzimidazol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50534901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-acetyl-2,3-dihydro-1H-1,3-benzodiazol-2-one
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